![molecular formula C10H14ClN5O B13001484 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)
5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with diethylamine and formaldehyde, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Cancer Treatment
Research indicates that 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may act as an inhibitor of specific enzymes and receptors involved in cancer progression. Notably, it has shown potential in inhibiting AXL receptor tyrosine kinase , which plays a role in various cancers. This inhibition could potentially slow down tumor growth and metastasis, making it a candidate for further development as an anticancer agent .
Antiviral Activity
Some studies suggest that compounds with similar structures exhibit antiviral properties. Although specific research on this compound's antiviral effects is limited, the structural similarities to known antiviral agents warrant investigation into its potential efficacy against viral infections .
Case Study: Inhibition of AXL Kinase
A study conducted on the inhibition of AXL kinase demonstrated that derivatives of triazolo-pyrimidines can significantly reduce cell proliferation in cancer models. The findings suggested that this compound could be developed into a targeted therapy for cancers expressing high levels of AXL .
Future Research Directions
Further investigations are needed to explore the full therapeutic potential of this compound:
- In vivo studies to assess efficacy and safety profiles.
- Mechanistic studies to elucidate specific interactions with biological targets.
- Development of analogs to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-(methylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 5-(Chloromethyl)-2-(ethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 5-(Chloromethyl)-2-(propylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific diethylamino substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.
Biological Activity
5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C10H13ClN4O and a molecular weight of approximately 228.68 g/mol. Its structure includes a chloromethyl group at the 5-position and a diethylamino substituent at the 2-position, which are critical for its biological activity.
Structural Features
Feature | Description |
---|---|
Chloromethyl Group | Enhances reactivity |
Diethylamino Group | Contributes to biological activity |
Triazolo-Pyrimidine Core | Implicated in enzyme inhibition |
Research indicates that this compound interacts with specific molecular targets within cells, primarily through the inhibition of enzyme activity or modulation of receptor function. Notably, it has been shown to inhibit AXL receptor tyrosine kinase, which plays a crucial role in cancer progression and metastasis .
Anticancer Potential
Several studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have demonstrated efficacy in inhibiting various cancer types, including colon, gastric, breast, lung, and ovarian cancers . The ability to inhibit cell proliferation and promote apoptosis makes it a candidate for further development in cancer therapeutics.
Comparative Biological Activity
To better understand its efficacy compared to similar compounds, the following table summarizes the biological activities of related triazolo-pyrimidine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | Contains a pyrazole ring | Known for CDK2 inhibitory activity |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Similar triazolo-pyrimidine structure | Significant biological activity |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Amino group substitution | Anticancer properties |
Synthesis
The synthesis of this compound typically involves several steps that may include the use of heterogeneous catalysts to enhance reaction efficiency under mild conditions .
Synthesis Steps Overview
- Formation of Triazole Ring : Reacting appropriate precursors under controlled conditions.
- Chloromethylation : Introducing the chloromethyl group at the 5-position.
- Amine Substitution : Adding the diethylamino group at the 2-position.
Study on Antitumor Activity
A notable study assessed the antitumor effects of this compound in vitro using various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways .
Comparative Efficacy Analysis
In a comparative analysis with other triazolo derivatives, this compound showed superior potency against certain cancer cell lines due to its unique structural features that enhance binding affinity to target receptors .
Properties
Molecular Formula |
C10H14ClN5O |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(diethylamino)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H14ClN5O/c1-3-15(4-2)10-13-9-12-7(6-11)5-8(17)16(9)14-10/h5H,3-4,6H2,1-2H3,(H,12,13,14) |
InChI Key |
VCJMBFCNNJEQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=NC(=CC(=O)N2N1)CCl |
Origin of Product |
United States |
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